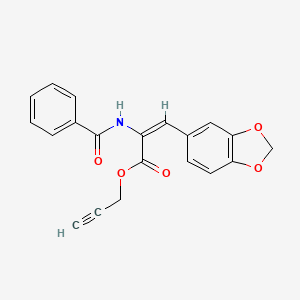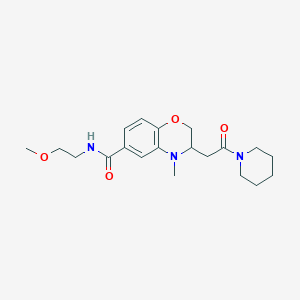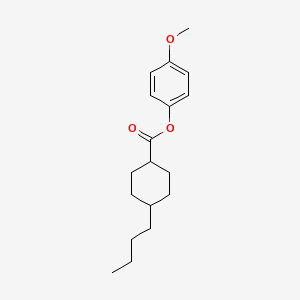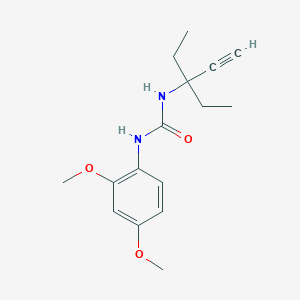
2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate, also known as PBD-MA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBD-MA is a member of the acrylate family of compounds, which are widely used in various fields including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate involves its interaction with tubulin, a protein that is essential for cell division. This compound binds to the colchicine binding site on tubulin, which inhibits the polymerization of tubulin into microtubules. Microtubules are essential for the formation of the mitotic spindle, which is necessary for cell division. By inhibiting the formation of microtubules, this compound induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells at low concentrations, while having minimal cytotoxicity towards normal cells. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate has several advantages for lab experiments. It is easy to synthesize, and the yield of the synthesis process is typically high. This compound is also relatively stable, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is highly reactive towards nucleophiles, which can limit its use in certain applications. This compound is also relatively insoluble in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of 2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate. In medicinal chemistry, further studies are needed to investigate the anticancer and Alzheimer's disease therapeutic potential of this compound. In materials science, this compound-based polymers could be further developed for use in tissue engineering and drug delivery applications. Additionally, the synthesis of this compound derivatives with improved properties could be explored. Overall, the study of this compound has the potential to lead to the development of new therapies and materials with significant applications in various fields.
Métodos De Síntesis
The synthesis of 2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate involves the reaction between 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylic acid and propargyl alcohol in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the product is purified by column chromatography. The yield of the synthesis process is typically high, ranging from 70% to 90%.
Aplicaciones Científicas De Investigación
2-propyn-1-yl 3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acrylate has been extensively studied in various scientific fields, including medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of tubulin, a protein that is essential for cell division. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of the disease.
In materials science, this compound has been used as a monomer in the synthesis of polymers with various applications, including drug delivery and tissue engineering. This compound-based polymers have been shown to have good biocompatibility and biodegradability, making them suitable for use in biomedical applications.
Propiedades
IUPAC Name |
prop-2-ynyl (E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-2-10-24-20(23)16(21-19(22)15-6-4-3-5-7-15)11-14-8-9-17-18(12-14)26-13-25-17/h1,3-9,11-12H,10,13H2,(H,21,22)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPZFDFEUWQBDN-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5319544.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319548.png)
![[1-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5319556.png)
![4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5319563.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)


![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)

![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)